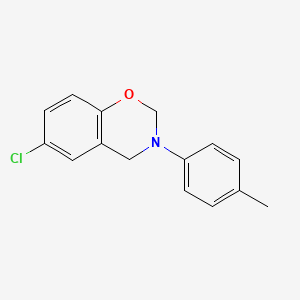![molecular formula C20H19NO2 B11090966 N-[2-(benzyloxy)ethyl]naphthalene-1-carboxamide](/img/structure/B11090966.png)
N-[2-(benzyloxy)ethyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-[2-(BENZYLOXY)ETHYL]-1-NAPHTHAMIDE is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a benzyloxy group attached to an ethyl chain, which is further connected to a naphthamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(BENZYLOXY)ETHYL]-1-NAPHTHAMIDE typically involves the following steps:
Formation of the Benzyloxyethyl Intermediate: The initial step involves the preparation of 2-(benzyloxy)ethanol, which can be synthesized by the reaction of benzyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide.
Amidation Reaction: The benzyloxyethyl intermediate is then reacted with 1-naphthoyl chloride in the presence of a base like triethylamine to form N1-[2-(BENZYLOXY)ETHYL]-1-NAPHTHAMIDE. The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of N1-[2-(BENZYLOXY)ETHYL]-1-NAPHTHAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N1-[2-(BENZYLOXY)ETHYL]-1-NAPHTHAMIDE undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The naphthamide moiety can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, thiols, and other nucleophiles in the presence of a base.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding amines.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
N1-[2-(BENZYLOXY)ETHYL]-1-NAPHTHAMIDE has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N1-[2-(BENZYLOXY)ETHYL]-1-NAPHTHAMIDE involves its interaction with specific molecular targets and pathways. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the naphthamide moiety can interact with aromatic residues through π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N2-[2-(Benzyloxy)ethyl]-N1,N1-dimethylacetamidine
- Ethyl 2-(benzyloxy)acetate
- 2-(Benzyloxy)ethanol
Uniqueness
N1-[2-(BENZYLOXY)ETHYL]-1-NAPHTHAMIDE is unique due to the presence of both benzyloxy and naphthamide groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a versatile scaffold for the development of new molecules with tailored properties for specific applications.
Properties
Molecular Formula |
C20H19NO2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(2-phenylmethoxyethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H19NO2/c22-20(19-12-6-10-17-9-4-5-11-18(17)19)21-13-14-23-15-16-7-2-1-3-8-16/h1-12H,13-15H2,(H,21,22) |
InChI Key |
WMDNMZHHSDYISE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCNC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-{[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[B]pyridin-2-YL]sulfanyl}acetate](/img/structure/B11090895.png)

![1,2-Dichloro-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene](/img/structure/B11090911.png)
![3-(4-Benzylpiperazin-1-yl)-5-methylpyridazino[3,4-b][1,4]benzoxazine](/img/structure/B11090916.png)
![2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B11090921.png)
![6-nitro-4-phenyl-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]quinolin-2(1H)-one](/img/structure/B11090922.png)

![2,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11090928.png)
![2-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1-(2-phenylethyl)-1H-benzimidazole](/img/structure/B11090932.png)
![5-Bromo-N-(4-chlorophenyl)-2-[2-(cyclopropylamino)-2-oxoethoxy]benzamide](/img/structure/B11090938.png)
![4-(4-methoxyphenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11090942.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11090947.png)
![2,2,6,6-Tetramethyl-1-[(pyridin-4-ylcarbonyl)oxy]piperidin-4-yl furan-2-carboxylate](/img/structure/B11090955.png)
